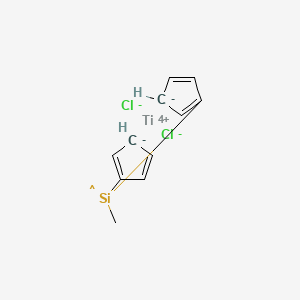
Dichloro(methylsilylenedi-pi-cylcopentadienyl)titanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloro(methylsilylenedi-pi-cyclopentadienyl)titanium is an organometallic compound that features a titanium center bonded to two cyclopentadienyl ligands, a methylsilylene group, and two chlorine atoms. This compound is part of a broader class of metal cyclopentadienyl complexes, which are known for their stability and versatility in various chemical reactions .
Vorbereitungsmethoden
The synthesis of dichloro(methylsilylenedi-pi-cyclopentadienyl)titanium typically involves the reaction of titanium tetrachloride with cyclopentadienyl anions and methylsilylene groups under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Dichloro(methylsilylenedi-pi-cyclopentadienyl)titanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The chlorine atoms can be substituted with other ligands such as alkyl or aryl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like Grignard reagents.
Wissenschaftliche Forschungsanwendungen
Dichloro(methylsilylenedi-pi-cyclopentadienyl)titanium has several scientific research applications:
Chemistry: It is used as a catalyst in various organic transformations, including polymerization and hydrogenation reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA.
Wirkmechanismus
The mechanism by which dichloro(methylsilylenedi-pi-cyclopentadienyl)titanium exerts its effects involves the interaction of the titanium center with various molecular targets. The cyclopentadienyl ligands stabilize the titanium center, allowing it to participate in various catalytic cycles. The methylsilylene group can enhance the reactivity of the titanium center by providing electronic and steric effects .
Vergleich Mit ähnlichen Verbindungen
Dichloro(methylsilylenedi-pi-cyclopentadienyl)titanium can be compared with other similar compounds such as:
Ferrocene: A well-known metallocene with iron as the central metal.
Titanocene dichloride: Another titanium-based metallocene with two cyclopentadienyl ligands and two chlorine atoms.
Eigenschaften
CAS-Nummer |
79269-75-3 |
|---|---|
Molekularformel |
C11H11Cl2SiTi |
Molekulargewicht |
290.06 g/mol |
InChI |
InChI=1S/C11H11Si.2ClH.Ti/c1-12(10-6-2-3-7-10)11-8-4-5-9-11;;;/h2-9H,1H3;2*1H;/q-2;;;+4/p-2 |
InChI-Schlüssel |
NRNXOJZQCSKCCA-UHFFFAOYSA-L |
Kanonische SMILES |
C[Si](C1=C[CH-]C=C1)C2=C[CH-]C=C2.[Cl-].[Cl-].[Ti+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


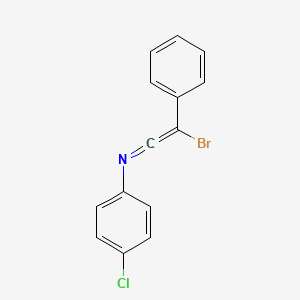
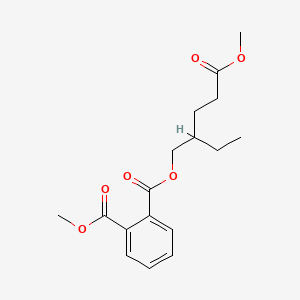
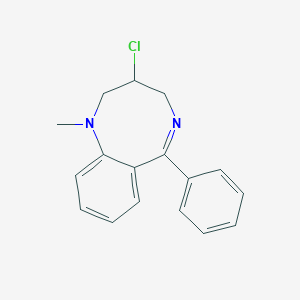
![{[1-(3,5-Di-tert-butyl-4-hydroxyphenyl)propan-2-yl]oxy}(oxo)phosphaniumolate](/img/structure/B14431029.png)
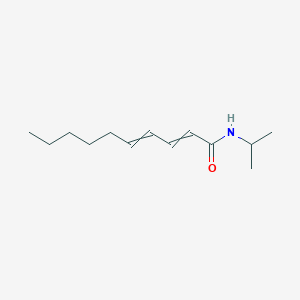
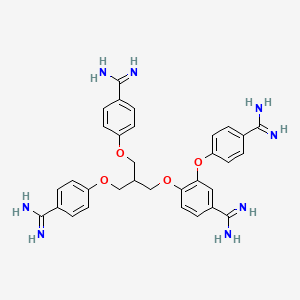
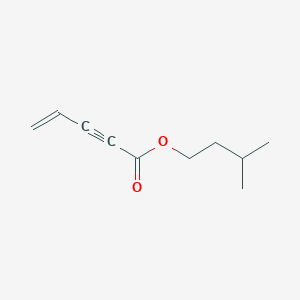
![N,N',N''-{Phosphanetriyltris[(4,1-phenylene)methylene]}tris(N-methylmethanamine)](/img/structure/B14431061.png)

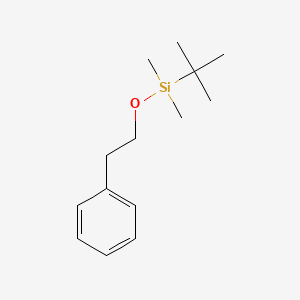
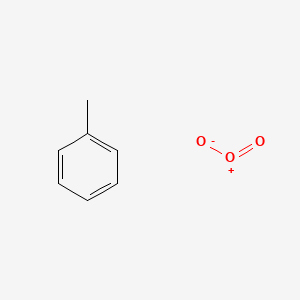
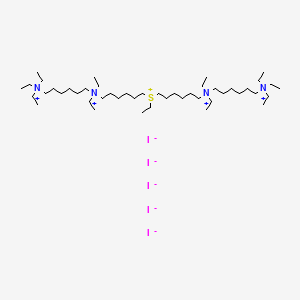

![[(3,4-Dibromo-7-oxabicyclo[4.1.0]heptan-1-yl)methoxy](trimethyl)silane](/img/structure/B14431094.png)
